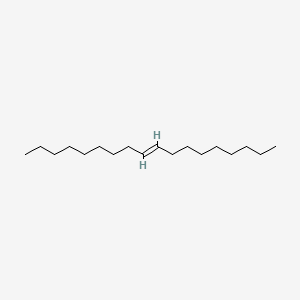
9-オクタデセン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecene is a long-chain hydrocarbon with a double bond at the ninth position. It is commonly used in scientific research as a starting material for the synthesis of various compounds.
科学的研究の応用
ナノ粒子の合成
9-オクタデセンは、ナノ粒子の合成において、キャッピング剤および還元剤として広く使用されています 。その長鎖炭化水素構造により、理想的な非配位性溶媒となり、合成中のナノ粒子のサイズと形状の制御に役立ちます。
量子ドットの製造
この化合物は、高品質のCdSe量子ドットの製造において、溶媒として機能します 。これらは、発光ダイオード(LED)や太陽電池などのオプトエレクトロニクス分野で用途を持つ、半導体材料からなるナノ結晶です。
熱媒体
9-オクタデセンは、高い沸点のため、工業プロセスにおける熱媒体として使用できます。 従来の熱媒体であるDowtherm AやTherminol 66に代わる、無毒で安定した代替品となります .
作用機序
Target of Action
9-Octadecene, also known as (E)-octadec-9-ene, is a long-chain unsaturated hydrocarbon . The primary targets of this compound are not well-defined due to its nature as a basic chemical structure. It’s often used as a starting material in various chemical reactions rather than having a specific biological target.
Mode of Action
The mode of action of 9-Octadecene is primarily chemical rather than biological. As an unsaturated hydrocarbon, it can participate in various chemical reactions, such as addition, oxidation, and polymerization reactions. The double bond in the 9-Octadecene molecule provides a site for these reactions to occur .
Biochemical Pathways
9-Octadecene doesn’t directly participate in any known biochemical pathways. It can undergo a reaction called metathesis in the presence of a catalyst . In this reaction, the double bonds in the molecule break and reform in a way that effectively swaps the groups of atoms on either side of the bond .
Result of Action
The results of 9-Octadecene’s action are primarily chemical rather than biological. For example, in a metathesis reaction, 9-Octadecene can be transformed into other compounds, such as dimethyl-9-octadecene-dienoate . These products can then be used in further chemical reactions or processes.
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of 9-Octadecene can be achieved through the Wittig reaction of a suitable aldehyde with a phosphonium ylide. The aldehyde can be prepared from the corresponding alcohol through oxidation, while the phosphonium ylide can be synthesized from triphenylphosphine and a suitable alkyl halide.", "Starting Materials": [ "1-Octadecanol", "Sodium chlorite", "Sodium hydroxide", "Triphenylphosphine", "Bromooctadecane", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Oxidize 1-Octadecanol to the corresponding aldehyde using sodium chlorite and sodium hydroxide.", "2. Synthesize the phosphonium ylide by reacting triphenylphosphine with bromooctadecane in diethyl ether.", "3. Mix the aldehyde and phosphonium ylide in methanol and reflux the mixture for several hours.", "4. Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "5. Purify the product by distillation or column chromatography." ] } | |
| 5557-31-3 | |
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
octadec-9-ene |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
HSNQNPCNYIJJHT-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Octadecene?
A1: 9-Octadecene has the molecular formula C18H36 and a molecular weight of 252.49 g/mol.
Q2: Is there any spectroscopic data available for 9-Octadecene?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for its identification and quantification in mixtures. [, , , ]
Q3: How does 9-Octadecene perform as a blending agent in organic field-effect transistors (OFETs)?
A3: Research indicates that blending 9-Octadecene with N,N′-di((Z)-9-octadecene)-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-e) in solution-processed n-type OFETs significantly enhances electron mobility, up to 30 times. This improvement is attributed to the induced stack-ordering and increased crystallinity of the thin films upon blending. []
Q4: Are there any other reported applications for 9-Octadecene based on its material properties?
A4: 9-Octadecene is mentioned as a potential lube range hydrocarbon. [] Additionally, its presence as a major component in propolis samples exhibiting antioxidant activity suggests potential applications in this domain. []
Q5: What is the role of 9-Octadecene in olefin metathesis reactions?
A5: 9-Octadecene is often generated as a primary metathesis product (PMP) during the self-metathesis of methyl oleate, a common reaction in oleochemistry. [, , , , ]
Q6: How do bleaching earths influence the metathesis of methyl oleate, a reaction producing 9-Octadecene?
A6: Research has demonstrated that the addition of bleaching earths, such as Tonsil 110FF, to non-refined methyl oleate significantly improves the efficiency of its ruthenium-catalyzed self-metathesis. This effect allows for achieving high turnover numbers (TON) and yields of 9-Octadecene and dimethyl-9-octadecenoate, even with low catalyst loadings and without the need for filtration. []
Q7: Have any computational studies been conducted on 9-Octadecene?
A7: Yes, molecular dynamics simulations have been used to compare atomic-level and coarse-grained models of liquid hydrocarbons, including 9-Octadecene. These simulations provide insights into the structural and thermodynamic properties of these molecules in solution. []
Q8: Is there any information on the SAR of 9-Octadecene or its derivatives?
A8: The provided research primarily focuses on 9-Octadecene in the context of its production and material properties. Specific SAR studies aren't elaborated upon in these papers.
Q9: What is known about the stability of 9-Octadecene?
A9: While specific stability data isn't provided, the research highlights its presence in naturally sourced propolis and its generation through chemical reactions, suggesting inherent stability under those conditions. []
Q10: Is there any information available on the PK/PD profile of 9-Octadecene?
A10: The research primarily focuses on the chemical and material properties of 9-Octadecene. Specific details regarding its pharmacokinetics or pharmacodynamics are not discussed.
Q11: Has 9-Octadecene been investigated for any biological activity?
A11: The research provided doesn't mention any specific studies on the biological activity of 9-Octadecene.
Q12: Are there any known applications of 9-Octadecene in drug delivery or diagnostics?
A12: The provided research focuses on the chemical and material aspects of 9-Octadecene and does not cover its use in drug delivery or diagnostics.
Q13: Which analytical techniques are commonly employed for the analysis of 9-Octadecene?
A13: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominently mentioned for identifying and quantifying 9-Octadecene in mixtures. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


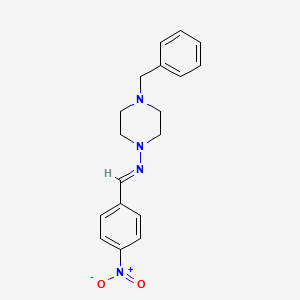
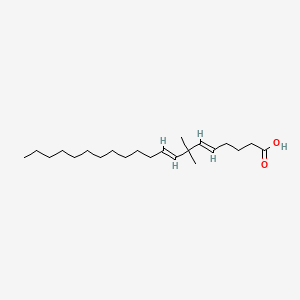

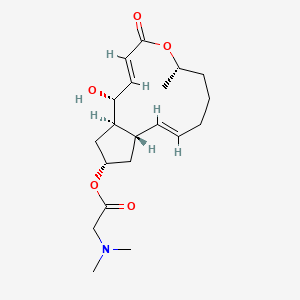

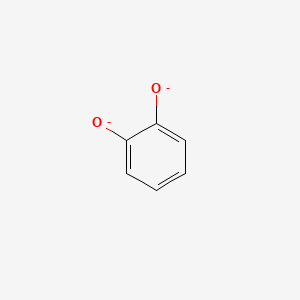
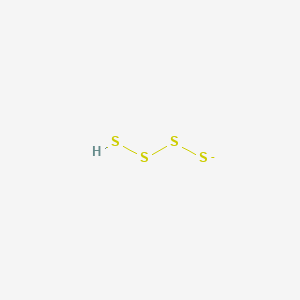
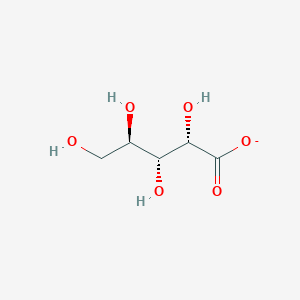
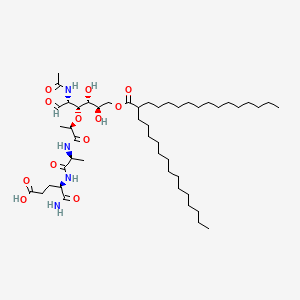
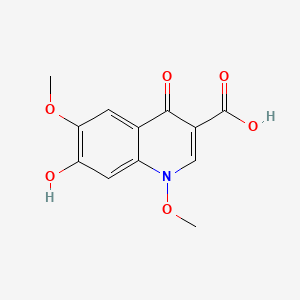
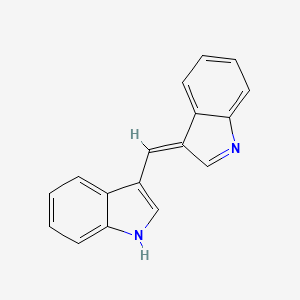
![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)
